4-Methyl-D3-diphenyl
Description
Significance of Deuterium (B1214612) Substitution in Chemical and Biochemical Investigations
The substitution of hydrogen with deuterium is a cornerstone of modern mechanistic and analytical studies for several key reasons. The most significant impact of this substitution is on the strength of the chemical bond. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. libretexts.orgajchem-a.com This difference in bond energy means that more energy is required to break a C-D bond, which can lead to a decrease in the rate of reactions where C-H bond cleavage is a rate-determining step. libretexts.orgwikipedia.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.orgnih.gov By comparing the reaction rates of a deuterated and non-deuterated compound (kH/kD), researchers can determine if a specific C-H bond is broken during the most critical phase of a reaction. libretexts.orgwikipedia.org
Beyond mechanistic studies, deuterium labeling is crucial for enhancing the accuracy and reliability of quantitative analysis, particularly in mass spectrometry (MS). clearsynth.com Compounds labeled with deuterium, such as 4-Methyl-D3-diphenyl, serve as ideal internal standards. scioninstruments.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a known quantity of a compound added to a sample before analysis. scioninstruments.commdpi.com Because a deuterated standard is nearly chemically identical to the non-labeled analyte of interest, it behaves similarly during sample preparation, extraction, and chromatographic separation. chiron.no However, it is easily distinguishable by the mass spectrometer due to its higher mass. scioninstruments.com This allows it to compensate for variations in sample handling, instrument response, and matrix effects—where other components in a complex sample can interfere with the analysis—thereby ensuring precise and accurate quantification of the target analyte. clearsynth.comcerilliant.com
Overview of Deuterated Biphenyl (B1667301) Derivatives as Research Probes
Biphenyl and its derivatives are a class of compounds significant in various fields, from the synthesis of pharmaceuticals and liquid crystals to their presence as environmental pollutants like polychlorinated biphenyls (PCBs). schultzchem.comresearchgate.net Consequently, the deuterated forms of these derivatives are valuable research probes. This compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a prime example. Its primary application is as an internal standard for the quantification of 4-methylbiphenyl (B165694) and structurally related compounds in complex matrices. chiron.nonih.gov
The utility of deuterated biphenyl derivatives extends to various research areas:
Environmental Analysis: In monitoring for pollutants like PCBs or polybrominated diphenyl ethers (PBDEs), deuterated analogs are used as internal or surrogate standards to ensure accurate measurement in environmental samples such as soil, water, and biological tissues. asme.org
Metabolic Studies: Deuterated biphenyls can be used to study the metabolic fate of drugs or toxins that contain a biphenyl structure. The KIE can slow down metabolism at the deuterated site, helping to identify metabolic pathways and potentially toxic metabolites. nih.govnih.gov
Materials Science: In the development of materials like liquid crystals, selective deuteration of biphenyl-containing molecules can influence their physical properties. mdpi.com Studying these deuterated variants helps in understanding structure-property relationships.
The synthesis of these labeled compounds, such as this compound, requires precise chemical methods. These can include reactions using deuterated starting materials, such as deuterated methylating agents, or hydrogen-deuterium exchange reactions under specific catalytic conditions. resolvemass.cawikipedia.orggoogleapis.com
Structure
3D Structure
Properties
Molecular Formula |
C13H12 |
|---|---|
Molecular Weight |
171.25 g/mol |
IUPAC Name |
1-phenyl-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 |
InChI Key |
ZZLCFHIKESPLTH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Biphenyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis
NMR spectroscopy is a powerful method for determining the precise location and isotopic purity of deuterium in molecules like 4-Methyl-D3-diphenyl.
Deuterium Quadrupole-Echo Studies and Molecular Dynamics
Deuterium (²H) NMR, particularly using quadrupole-echo pulse sequences, is highly effective for studying molecular motion in the solid state. huji.ac.il For deuterated biphenyls, these studies can reveal the dynamics of the phenyl rings and the deuterated methyl group. The deuterium nucleus possesses a quadrupole moment that interacts with the local electric field gradient, providing a sensitive probe of molecular orientation and reorientational motions.
In a typical experiment, the lineshape of the ²H NMR spectrum is analyzed as a function of temperature. At low temperatures, where molecular motion is slow on the NMR timescale, a characteristic Pake doublet pattern is observed for a C-D bond in a static environment. As the temperature increases, molecular motions such as the rotation of the methyl group or libration of the phenyl rings cause changes in the spectral lineshape. By simulating these lineshapes, it is possible to model the type and rate of molecular motion. For instance, studies on related deuterated biphenyls have modeled the reorientation of the biphenyl (B1667301) core in terms of librational motion within a cone, with the activation energy for this process determined from the temperature-dependent spectra.
Applications of 2H NMR in Conformational Analysis of Biphenyls
The conformation of biphenyls is characterized by the torsional angle between the two phenyl rings. libretexts.org This angle is a balance between the steric hindrance of the ortho-substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement. libretexts.org ²H NMR can provide valuable information about these conformational preferences.
The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation based on the well-established principles of proton NMR. huji.ac.ilresearchgate.net In the case of this compound, the deuterium NMR spectrum would show a signal for the -CD₃ group. The precise chemical shift and any observable couplings can provide information about the electronic environment and, indirectly, the conformation of the biphenyl system. For example, changes in the dihedral angle can influence the shielding of the methyl protons (or deuterons), leading to observable shifts in the NMR spectrum. While direct measurement of the torsional angle by NMR is complex, the data can be used in conjunction with computational modeling to refine conformational models. The absence of proton-deuteron coupling simplifies the spectrum, making it easier to analyze the deuterium signal. huji.ac.il
Table 1: Representative ¹H NMR and ¹³C NMR Data for 4-Methylbiphenyl (B165694) This table provides data for the non-deuterated analogue, 4-Methylbiphenyl, as a reference for interpreting the spectra of its deuterated counterpart. The introduction of deuterium in the methyl group would primarily affect the signal corresponding to that group.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.58 | m | Aromatic Protons |
| ¹H | 7.49 | m | Aromatic Protons |
| ¹H | 7.42 | m | Aromatic Protons |
| ¹H | 7.32 | m | Aromatic Protons |
| ¹H | 7.25 | m | Aromatic Protons |
| ¹H | 2.39 | s | Methyl Protons |
| ¹³C | 141.1 | s | C4' |
| ¹³C | 138.3 | s | C1 |
| ¹³C | 137.0 | s | C4 |
| ¹³C | 129.5 | d | C2, C6 |
| ¹³C | 128.7 | d | C3', C5' |
| ¹³C | 127.0 | d | C2', C6', C3, C5 |
| ¹³C | 21.1 | q | Methyl Carbon |
Data sourced from spectral databases for 4-Methylbiphenyl. nih.govchemicalbook.com The chemical shifts in a ²H NMR spectrum are expected to be very similar to the ¹H NMR shifts.
Vibrational Spectroscopy (Raman and Infrared) for Isotopic Effects on Molecular Vibrations
Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, is highly sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium leads to predictable shifts in vibrational frequencies, providing a powerful tool for assigning vibrational modes.
Resonance Raman Investigation of Triplet States and Radical Cations
Resonance Raman spectroscopy can be used to study the transient species of biphenyl derivatives, such as their triplet states and radical cations. By exciting with a laser wavelength that matches an electronic transition of the transient species, the Raman signals of that species are selectively enhanced. This technique has been applied to biphenyl and its derivatives to investigate their structures in these excited and ionized states.
Studies on related compounds like p,p'-bitolyl (4,4'-dimethylbiphenyl) have shown that the triplet state and radical cation tend to have a more planar, quinoidal structure compared to the ground state. The vibrational frequencies observed in the resonance Raman spectra provide detailed information about the bonding in these transient species. For this compound, deuteration of the methyl group would primarily affect the vibrational modes involving this group. While the skeletal modes of the biphenyl rings would be largely unaffected, any modes with significant methyl group character would show a downward frequency shift. This isotopic labeling can help to definitively assign the vibrational modes of the transient species.
Spectroscopic Signatures of Planar and Non-Planar Conformations
The vibrational spectra of biphenyls are sensitive to their conformation. westmont.edu The torsional angle between the phenyl rings affects the coupling of vibrations between the two rings. As the molecule becomes more planar, the symmetry changes, which in turn alters the selection rules for IR and Raman activity.
For 4-Methylbiphenyl, the presence of the methyl group slightly alters the vibrational frequencies compared to unsubstituted biphenyl. In the IR spectrum of 4-Methylbiphenyl, characteristic bands for the aromatic rings and the methyl group are observed. For instance, C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region, while the methyl C-H stretching vibrations are found around 2924 cm⁻¹. rsc.orgresearchgate.net Upon deuteration to form this compound, the C-D stretching vibrations of the methyl group would be expected to shift to a lower frequency (around 2200-2100 cm⁻¹) due to the heavier mass of deuterium. This significant and predictable shift provides a clear spectroscopic signature for the deuterated methyl group. Analysis of the lower frequency region can also reveal changes in bending modes and other vibrations coupled to the methyl group.
Table 2: Selected IR and Raman Vibrational Frequencies for 4-Methylbiphenyl This table provides reference vibrational data for the non-deuterated analogue. The deuteration of the methyl group in this compound would cause a significant shift in the frequencies of the methyl group vibrations.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3030 | ~3060 |
| Methyl C-H Stretch | ~2924 | ~2915 |
| Ring Stretching | 1597, 1485 | 1611, 1597 |
| Methyl C-H Bend | ~1463 | ~1450 |
| In-plane C-H Bend | 1106, 824 | 1210, 1005 |
| Out-of-plane C-H Bend | 754, 734, 697 | 735 |
Data compiled from various spectral sources for 4-Methylbiphenyl. nih.govrsc.orgresearchgate.netspectrabase.comnist.gov
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of this compound. The molecular ion peak in the mass spectrum will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the non-deuterated 4-Methylbiphenyl, providing direct evidence of the incorporation of three deuterium atoms. nist.gov
The isotopic purity can be assessed by examining the relative intensities of the molecular ion peaks corresponding to molecules with different numbers of deuterium atoms (e.g., D₀, D₁, D₂, D₃). High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
Furthermore, the fragmentation pattern in the mass spectrum provides structural information. The fragmentation of biphenyls is well-characterized and typically involves the loss of hydrogen, methyl groups, and cleavage of the biphenyl bond. In the case of this compound, the fragmentation pattern can be compared to that of its non-deuterated counterpart to understand the influence of isotopic labeling on the fragmentation pathways. For example, the loss of a methyl radical would result in a fragment ion with a mass corresponding to the loss of a -CD₃ group (18 amu) instead of a -CH₃ group (15 amu). This difference can be used to trace the fragmentation pathways and provides additional confirmation of the location of the deuterium label. Isotope dilution mass spectrometry, using labeled compounds like this compound as internal standards, is a powerful quantitative technique for the analysis of biphenyls in complex mixtures. rsc.orgacs.orgresearchgate.net
Table 3: Predicted Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₉D₃ |
| Molecular Weight | 171.26 g/mol |
| [M]⁺ (m/z) | 171 |
| [M-D]⁺ (m/z) | 169 |
| [M-CD₃]⁺ (m/z) | 153 |
| [M-C₂D₃]⁺ (m/z) | 142 |
Predicted values based on the structure of this compound and general fragmentation patterns of alkylbiphenyls.
Mechanistic and Kinetic Investigations Utilizing Deuterium Isotope Effects
Primary and Secondary Kinetic Deuterium (B1214612) Isotope Effects in Chemical Reactions
Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD). iupac.org A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. primescholars.com Typically, the C-H bond has a higher zero-point vibrational energy than the corresponding C-D bond. Since the C-H bond is considered "weaker," it breaks more readily, leading to a kH/kD ratio greater than 1. icm.edu.pl
Secondary kinetic isotope effects occur when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming events in the rate-determining step. primescholars.com These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in hybridization or steric environment at the site of isotopic substitution between the reactant and the transition state.
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Biphenyls with bulky ortho-substituents are classic examples of molecules exhibiting atropisomerism. The process by which one enantiomer of a chiral biphenyl (B1667301) converts into its mirror image is known as racemization, and its study provides information about the rotational energy barrier. rsc.org
The use of deuterium substitution, such as in derivatives of 4-Methyl-D3-diphenyl, has been instrumental in probing the steric contributions to these barriers. The smaller steric requirement of a C-D bond compared to a C-H bond can influence the rate of racemization. researchgate.net In studies of highly hindered biphenyl derivatives, the substitution of hydrogen with deuterium in the ortho-substituents has been shown to affect the racemization rate. For instance, in 2,2′-dibromo-4,4′-dicarboxybiphenyl-6,6′-d2, an inverse isotope effect (kH/kD = 0.82) was observed, indicating that the deuterated compound racemized faster. researchgate.net This is consistent with the idea that the transition state for rotation is sterically crowded, and the smaller vibrational amplitude of the C-D bond reduces this strain, thus lowering the energy barrier.
However, in other severely crowded biphenyl systems, the isotope effect on racemization has been found to be negligible. researchgate.net For example, the racemization of an optically active ortho-substituted biphenyl with multiple deuterium labels showed a kH/kD ratio close to unity. researchgate.net This suggests that in extremely hindered cases, the non-bonded interactions are so significant that the subtle difference between H and D does not produce a measurable effect, or that there are compensating enthalpic and entropic contributions. researchgate.net
Table 1: Deuterium Isotope Effects on the Racemization of Hindered Biphenyls This table is illustrative and based on findings for related hindered biphenyl systems.
| Compound System | kH/kD | Interpretation |
|---|---|---|
| 2,2′-Dibromo-4,4′-dicarboxybiphenyl-6,6′-d2 | 0.82 researchgate.net | Inverse isotope effect; smaller steric demand of deuterium stabilizes the crowded transition state. |
Elucidation of Rate-Determining Steps via Isotopic Substitution
For example, in the benzylic hydroxylation of 4,4'-dimethylbiphenyl (B165725) by cytochrome P450 enzymes, a significant intramolecular isotope effect was observed. nih.gov This reaction involves the abstraction of a hydrogen atom from one of the methyl groups. By using substrates where the methyl groups were selectively deuterated, researchers could measure the preference for H- versus D-abstraction. The observed primary isotope effects (P) ranged from 5.32 to 7.57, confirming that the C-H bond cleavage is the rate-limiting step in this metabolic transformation. nih.gov
Conversely, the absence of a primary KIE suggests that C-H bond cleavage is not rate-limiting. In such cases, a step like substrate binding, electron transfer, or product release may be the slow step. researchgate.net Secondary KIEs can still provide valuable information. For instance, in the anilinolysis of certain organophosphorus compounds, the KIE changed from primary normal (kH/kD > 1) to secondary inverse (kH/kD < 1) as the basicity of the aniline (B41778) nucleophile was varied. researchgate.net This shift indicated a change in the transition state structure and the rate-determining step, from bond-breaking being rate-limiting for more basic anilines to bond-formation being rate-limiting for less basic ones. researchgate.netresearchgate.net
Table 2: Representative Kinetic Isotope Effects and Mechanistic Implications
| Reaction Type | Isotope Position | kH/kD | Implication for Rate-Determining Step |
|---|---|---|---|
| Cytochrome P450 hydroxylation of dimethylbiphenyl nih.gov | Benzylic C-H/D | 5.3 - 7.6 | C-H bond cleavage is rate-limiting. |
| Anilinolysis with strongly basic anilines researchgate.net | N-H/D | 1.03 - 1.30 | Primary normal KIE; suggests proton transfer in the RDS. |
Deuterium Labeling in Probing Reaction Pathways and Intermediates
Beyond measuring rate changes, deuterium labeling is a fundamental technique for tracing the pathways of chemical reactions and identifying transient intermediates. acs.org By incorporating a deuterium label, such as the trideuteromethyl group (-CD3) in this compound, chemists can follow the fate of specific atoms or functional groups through complex transformations using techniques like NMR spectroscopy or mass spectrometry. researchgate.net
This method is invaluable for distinguishing between proposed reaction mechanisms. For instance, deuterium tracing can demonstrate competitive pathways in a reaction. researchgate.net If a reaction can proceed through multiple routes, the distribution of deuterium in the products can reveal the relative importance of each pathway. This has been used to study reductive cyclizations, where an intermediate can either cyclize or undergo a proton (or deuteron) abstraction. researchgate.net
Deuterium labeling has also been crucial in understanding the mechanisms of catalytic reactions. In transfer hydrogenation reactions catalyzed by ruthenium complexes, using D2O as the deuterium source led to selective deuteration at the α-carbon of the resulting alcohol. acs.org This observation provided direct evidence for a key Ru-H/D+ exchange step in the catalytic cycle, demonstrating the active role of the solvent and the formation of a metal-hydride (or deuteride) intermediate. acs.org Similarly, in the study of drug metabolism, deuterated compounds are used to elucidate metabolic pathways and identify the sites of enzymatic oxidation. acs.orgresearchgate.net
Isotopic Effects on Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. While isotope substitution does not change the electronic nature of a molecule, it can subtly influence these weak interactions, leading to observable isotopic effects in molecular recognition and host-guest systems. mdpi.com
These effects arise from the differences in vibrational energies and bond lengths between protiated and deuterated compounds. For example, a C-D bond is slightly shorter than a C-H bond, which can alter van der Waals interactions. Furthermore, hydrogen bonds (and deuterium bonds) are critical in many recognition events, and their strengths can be affected by isotopic substitution. mdpi.com
A notable demonstration of this phenomenon involves the use of polymer-coated microcantilever sensors. rsc.org When exposed to different isotopologues (molecules that differ only in their isotopic composition), these sensors showed a distinct response. The sorption of protiated ethanol (B145695) and water onto a poly-4-vinylpyridine-coated microcantilever resulted in a different bending pattern compared to their deuterated counterparts. rsc.org This strong isotope effect indicates a difference in the host-guest interaction at the molecular level, where the deuterated molecules interact differently with the polymer matrix than the protiated ones. This highlights that even subtle changes in molecular properties due to isotopic substitution can be amplified into a macroscopically observable signal in sensitive recognition systems. rsc.org
Computational and Theoretical Chemistry Studies on Deuterated Biphenyl Systems
Density Functional Theory (DFT) Calculations for Vibrational Frequencies and Electronic Structures
Density Functional Theory (DFT) has become a standard and reliable method for predicting the properties of molecular systems, offering a balance between computational cost and accuracy. acs.orgnepjol.info For deuterated biphenyls, DFT is particularly useful for calculating changes in vibrational modes and understanding the electronic structure.
Vibrational Frequencies: The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl group of 4-Methylbiphenyl (B165694) to form 4-Methyl-D3-diphenyl primarily affects the vibrational frequencies associated with that group. Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy (ZPE) and a smaller vibrational amplitude compared to the C-H bond. gmu.edu This mass difference leads to a predictable decrease in the frequencies of vibrational modes involving the substituted atoms.
DFT calculations, often using hybrid functionals like B3LYP, can accurately predict these isotopic shifts. acs.org The most significant changes are observed for the stretching and bending modes of the methyl group. C-D stretching vibrations are typically found at lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). Similarly, C-D bending and rocking modes also shift to lower frequencies. These calculated shifts are crucial for interpreting experimental infrared (IR) and Raman spectra of isotopically labeled compounds. aip.org
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Approximate Frequency Ratio (νC-H / νC-D) |
|---|---|---|---|
| Symmetric & Asymmetric Stretching | 2870 - 2960 | 2100 - 2250 | ~1.35 |
| Symmetric & Asymmetric Bending (Deformation) | 1350 - 1470 | 950 - 1050 | ~1.38 |
Molecular Dynamics Simulations of Deuterated Biphenyls in Different Environments
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. researchgate.net For biphenyl (B1667301) systems, MD simulations are invaluable for exploring the rotation around the central C-C bond, which defines the molecule's conformation, and how this is influenced by solvents or crystal packing forces. d-nb.inforesearchgate.net
In MD simulations of this compound in a solvent, the fundamental dynamics are governed by the same principles as for the protiated analogue. The torsional potential of the biphenyl core, which arises from a balance between the steric hindrance of the ortho-hydrogens (favoring a twisted conformation) and π-conjugation (favoring a planar conformation), remains the dominant factor. d-nb.info Studies on similar systems show that the environment plays a crucial role; for instance, the equilibrium dihedral angle of biphenyl is about 44° in the gas phase but can decrease to around 30° in a solvent like carbon tetrachloride. d-nb.inforesearchgate.netutah.edu
Theoretical Modeling of Isotopic Perturbations on Molecular Conformations and Energetics
The primary way isotopic substitution perturbs molecular conformations and energetics is through the "steric isotope effect". gmu.eduosti.gov This is not a classical steric effect but a quantum mechanical one arising from differences in zero-point energy (ZPE). The C-D bond has a lower ZPE and a smaller vibrational amplitude, making it effectively shorter and less sterically demanding than a C-H bond. osti.gov
In highly crowded molecules, such as ortho-substituted biphenyls, this subtle difference in effective size can lead to measurable changes in the rate of racemization (rotation around the central C-C bond). cdnsciencepub.comresearchgate.net For this compound, the methyl group is in the para position, which is remote from the sterically hindered ortho positions that govern the rotational barrier. Therefore, the steric isotope effect is not expected to significantly alter the torsional angle or the rotational energy barrier of the isolated molecule.
However, theoretical models can quantify these small energetic differences. For biphenyl itself, the rotational barriers are quite small. Calculations have found the barriers to be around 6-9 kJ/mol for rotation through the planar and perpendicular conformations. d-nb.info Gas phase experiments found that for biphenyl-d10, the rotational barriers were slightly higher than for biphenyl-h10. d-nb.info This highlights that isotopic substitution can indeed perturb the potential energy surface, although the effects are subtle.
| Compound | Barrier at 0° (Planar) (kJ/mol) | Barrier at 90° (Perpendicular) (kJ/mol) | Equilibrium Angle (°) |
|---|---|---|---|
| Biphenyl-h10 | 6.0 ± 2.1 | 6.5 ± 2.0 | 44.4 ± 1.2 |
| Biphenyl-d10 | 9.9 | 9.2 | 45.5 ± 1.2 |
Note: The data illustrates the magnitude of isotopic perturbation on the parent biphenyl system.
Prediction of Spectroscopic Parameters Affected by Deuterium Labeling
Computational models are highly effective at predicting the changes in spectroscopic signatures that result from deuterium labeling. These predictions are essential for confirming successful synthesis and for use in mechanistic or structural studies.
Vibrational Spectroscopy (IR/Raman): As detailed in section 5.1, the most pronounced effect of deuteration is the shift of associated vibrational modes to lower frequencies. DFT calculations can predict the new positions of C-D stretching and bending modes with high accuracy, providing a clear and verifiable spectroscopic marker for the presence of the deuterium label. aip.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to isotopic substitution.
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent, providing unambiguous evidence of deuteration.
¹³C NMR: The carbon atom of the CD₃ group will experience a small upfield shift (isotope shift) compared to a CH₃ group. Furthermore, its signal will change from a quartet (due to coupling with three ¹H nuclei) to a septet (due to coupling with three spin-1 ²H nuclei), with much smaller C-D coupling constants.
²H NMR: Deuterium NMR is a powerful technique in its own right. nih.gov A ²H NMR spectrum of this compound would show a signal corresponding to the CD₃ group. The technique is widely used to study the dynamics and local ordering of deuterated segments within larger structures, such as liquid crystals or molecules in constrained environments. researchgate.netresearchgate.net
Electronic (UV-Vis) Spectroscopy: Isotope effects on electronic spectra are generally negligible. A small effect can sometimes be observed if deuteration causes a conformational change (e.g., a change in the biphenyl twist angle) that alters π-conjugation. cdnsciencepub.com Since the methyl group in this compound is in the para position, no significant conformational change is expected, and thus its UV-Vis spectrum would be virtually identical to that of 4-Methylbiphenyl.
| Spectroscopy Type | Parameter | Predicted Effect of Deuteration (-CH₃ → -CD₃) |
|---|---|---|
| Vibrational (IR/Raman) | C-X Stretch Frequency | Shifts from ~2900 cm⁻¹ to ~2200 cm⁻¹ |
| C-X Bend Frequency | Shifts from ~1400 cm⁻¹ to ~1000 cm⁻¹ | |
| NMR | ¹H Spectrum | Disappearance of the methyl proton signal |
| ¹³C Spectrum (Methyl Carbon) | Small upfield shift; signal splitting changes from quartet to septet | |
| Electronic (UV-Vis) | λmax | Negligible change expected |
Applications of 4 Methyl D3 Diphenyl in Advanced Research Methodologies
Development of Analytical Standards for Environmental Monitoring and Trace Analysis
In environmental science, the accurate quantification of pollutants, even at trace levels, is paramount for assessing contamination and ensuring regulatory compliance. lcms.czshimadzu.co.kr 4-Methyl-D3-diphenyl is designed for use as an internal standard in methods developed to detect its unlabeled analogue, 4-methylbiphenyl (B165694), a member of the biphenyl (B1667301) family of compounds that are of environmental interest. miljodirektoratet.no
The gold standard for trace quantification is isotope dilution mass spectrometry (IDMS), a technique that relies on the use of stable isotopically labeled internal standards (IS). scioninstruments.com The principle involves adding a known quantity of the labeled standard, such as this compound, to a sample before any preparation or extraction steps. mdpi.com Because the deuterated standard has nearly identical physical and chemical properties to the native analyte (4-methylbiphenyl), it experiences the same losses during sample preparation, extraction, and chromatographic injection. scioninstruments.com
During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument detects both the analyte and the internal standard. nih.gov Although the absolute signal intensity may vary between injections due to matrix effects or instrument fluctuations, the ratio of the native analyte's signal to the internal standard's signal remains constant. lcms.cz This ratio is used to calculate the precise concentration of the analyte in the original sample, correcting for procedural variability and enhancing the accuracy and reproducibility of the results. scioninstruments.commdpi.com Deuterated standards are considered the ideal choice for mass spectrometry because they co-elute with the analyte but are easily distinguished by their different mass-to-charge (m/z) ratios. lcms.czresearchgate.net
Before an analytical method can be used for routine analysis, it must undergo rigorous validation to prove it is fit for its intended purpose. researchgate.netcuni.cz The use of this compound is integral to the validation of quantitative assays for 4-methylbiphenyl. Key validation parameters are established according to regulatory guidelines to ensure the method is reliable, accurate, and precise. researchgate.netnih.gov
Specificity/Selectivity : This ensures that the signal being measured comes only from the target analyte, without interference from other components in the sample matrix. The unique mass of this compound helps confirm that the corresponding analyte peak is also free from mass-based interferences. researchgate.net
Linearity and Range : A calibration curve is generated by plotting the ratio of the analyte response to the IS response against known analyte concentrations. The method is considered linear if the correlation coefficient (R²) is typically >0.99. nih.govnih.gov
Accuracy and Precision : Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. cuni.cz These are tested by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). nih.govekb.eg Acceptance criteria for accuracy are often within ±15% of the nominal value, with precision (expressed as relative standard deviation, or %RSD) also being ≤15%. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govresearchgate.net
A summary of typical validation results for a hypothetical LC-MS/MS method using this compound as an internal standard is presented in Table 6.1.
Table 6.1: Representative Validation Parameters for a Chromatographic-Mass Spectrometric Assay
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity Range | Correlation Coefficient (R²) ≥ 0.99 | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 | 0.9992 |
| Intra-Day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 2.5% - 8.1% |
| Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 3.8% - 9.5% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) | -7.2% to +5.4% |
| Limit of Quantification (LOQ) | - | 0.1 ng/mL |
| Limit of Detection (LOD) | - | 0.03 ng/mL |
Quantitative Mass Spectrometric Methodologies Utilizing Internal Standards
Application as a Probe in Biochemical and Metabolic Research Studies (Non-Clinical)
In drug discovery and development, understanding a compound's metabolic fate is crucial. researchgate.net this compound serves as an indispensable analytical tool for quantifying its non-deuterated analogue in complex biological matrices during non-clinical research.
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. if-pan.krakow.pl These assays are typically performed early in the drug discovery process to predict a compound's in vivo half-life and clearance. nuvisan.com A common method involves incubating the test compound (e.g., 4-methylbiphenyl) with liver fractions such as microsomes or hepatocytes, which contain key metabolic enzymes like the Cytochrome P450 (CYP) family. researchgate.netsrce.hr
Samples are taken at various time points, the reaction is stopped, and the concentration of the remaining parent compound is measured using LC-MS/MS. researchgate.net To ensure accurate quantification in the complex biological matrix, this compound is added as an internal standard after incubation but before sample processing. researchgate.net By tracking the disappearance of the parent compound over time, key pharmacokinetic parameters can be calculated. if-pan.krakow.pl
In Vitro Half-Life (t½) : The time required for 50% of the initial compound concentration to be metabolized.
Intrinsic Clearance (CLint) : The inherent ability of the liver enzymes to metabolize a compound, expressed as the volume of liver blood cleared of the drug per unit time. if-pan.krakow.pl
Table 6.2: Example Data from an In Vitro Metabolic Stability Assay in Human Liver Microsomes
| Test Compound | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|---|---|
| 4-methylbiphenyl | 0 | 100 | 25.7 | 27.0 |
| 5 | 88.1 | |||
| 15 | 64.5 | |||
| 30 | 45.2 | |||
| 60 | 18.9 |
Following promising in vitro results, preclinical pharmacokinetic (PK) studies are conducted in animal models (e.g., mice, rats) to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system. nih.govfrontiersin.org In these studies, the test compound is administered to animals, and biological samples like blood, plasma, and tissues are collected over time. frontiersin.org
The methodological core of these studies is the bioanalytical assay used to measure the compound's concentration in these samples. nih.govfrontiersin.org A robust and validated LC-MS/MS method is essential, and the use of a stable isotope-labeled internal standard like this compound is standard practice. frontiersin.org The standard is added during sample preparation to correct for extraction inefficiencies and matrix-induced ionization suppression or enhancement, ensuring high-quality data. researchgate.netfrontiersin.org The resulting concentration-time data is used to determine critical PK parameters that inform how the compound behaves in the body. nih.gov
Table 6.3: Representative Pharmacokinetic Parameters in Mice Following Oral Administration
| Parameter | Definition | Value |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 8.8 µg/mL |
| Tmax | Time to reach Cmax | 0.8 hours |
| AUC₀-t | Area under the plasma concentration-time curve | 15.6 µg·h/mL |
| t½ | Elimination half-life | 1.6 hours |
| CL/F | Apparent total body clearance | 19.8 mL/min/kg |
| Vd/F | Apparent volume of distribution | 3.4 L/kg |
In Vitro Metabolic Stability Assessments (e.g., Enzyme Assays)
Role in Photocatalytic and Surface Chemistry Investigations
The study of chemical reactions on surfaces and those initiated by light (photocatalysis) is a burgeoning field with applications in environmental remediation and chemical synthesis. Biphenyl derivatives are sometimes used as model compounds in these investigations. acs.orgresearchgate.net
In this context, this compound can serve as a powerful mechanistic probe through the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom in a molecule with one of its heavier isotopes (like hydrogen with deuterium) can alter the rate of a chemical reaction. A significant change in reaction rate upon isotopic substitution implies that the bond to that isotope is broken or formed in the rate-determining step of the reaction mechanism.
For instance, in studies of the photocatalytic oxidation of 4-methylbiphenyl on a semiconductor surface like titanium dioxide (TiO₂), researchers might seek to understand the reaction pathway. acs.org By comparing the degradation rate of 4-methylbiphenyl with that of this compound under identical photocatalytic conditions, valuable mechanistic insights can be gained. If the reaction involving this compound is significantly slower, it would provide strong evidence that the cleavage of a C-H bond on the methyl group is a key, rate-limiting step in the photocatalytic degradation process. This use of deuterated compounds is crucial for elucidating complex reaction mechanisms at a molecular level. nih.govnih.gov
Investigation of Electron Transfer Mechanisms on Semiconductor Surfaces
The interface between organic molecules and semiconductor materials is central to the function of numerous optoelectronic devices, including solar cells and photodetectors. Electron transfer from a photo-excited molecule to the semiconductor's conduction band is a primary step in device operation. The efficiency of this process is governed by a multitude of factors, including the electronic coupling between the molecule and the surface, the energy level alignment, and the dynamics of molecular adsorbates.
While specific studies detailing this compound on semiconductor surfaces are not widely available, research on related organic sensitizers provides a framework for its potential application. For instance, studies on dye-sensitized solar cells (DSSCs) often employ complex organic molecules adsorbed onto semiconductor nanoparticles like titanium dioxide (TiO₂). The fundamental process involves the absorption of light by the dye, followed by the injection of an electron into the semiconductor.
The use of a deuterated compound such as this compound would be particularly insightful in this context. Vibrational spectroscopy techniques, such as infrared (IR) spectroscopy, are sensitive to isotopic substitution. The C-D bond vibrations occur at a lower frequency than C-H bond vibrations, providing a distinct spectral window. By monitoring changes in these vibrational modes upon adsorption and photo-excitation, researchers could gain detailed information about:
Adsorption Geometry: How the molecule orients itself on the semiconductor surface.
Molecule-Surface Interactions: The nature and strength of the binding forces.
Charge Localization: Determining if the transferred electron originates from a specific part of the molecule.
The kinetic isotope effect (KIE), where the rate of a reaction differs for compounds with different isotopes, could also be explored. A measurable KIE on the rate of electron transfer would provide strong evidence for the involvement of the methyl group's C-H (or C-D) bonds in the reaction coordinate, offering deep mechanistic insight.
Adsorption and Reactivity Studies on Heterogeneous Catalysts
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry. The reactions occur at the catalyst's surface and involve a sequence of steps: adsorption of reactants, surface reaction, and desorption of products. Understanding these steps at a molecular level is crucial for designing more efficient and selective catalysts.
Isotopically labeled molecules are instrumental in these investigations. This compound could be used as a probe molecule to study the active sites of various solid catalysts, such as zeolites, metal oxides, or supported metal nanoparticles. The process would typically involve:
Adsorption: The compound is introduced to the catalyst surface under controlled conditions.
Spectroscopic Analysis: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or solid-state Nuclear Magnetic Resonance (NMR) are used to study the adsorbed species. The deuterium (B1214612) label provides a clear signal, free from interference from other hydrogen atoms in the system.
Reactivity Monitoring: The catalyst is subjected to reaction conditions (e.g., increased temperature or introduction of a co-reactant), and the transformation of the adsorbed this compound is monitored in real-time.
These experiments can reveal the nature of the active sites, the mechanism of bond activation (e.g., C-H vs. C-C bond cleavage), and the pathways leading to different products.
Table 1: Potential Spectroscopic Probes using this compound in Catalysis
| Spectroscopic Technique | Information Obtainable | Role of Deuterium Label |
|---|---|---|
| Infrared Spectroscopy (IR) | Study of molecule-surface binding and bond activation. | Provides a clean vibrational band (C-D stretch) in a region with less spectral congestion, simplifying analysis. |
| NMR Spectroscopy | Characterization of surface intermediates and their structure. | 2H NMR can be used to study the local environment and dynamics of the deuterated methyl group. |
| Temperature-Programmed Desorption (TPD) | Measurement of adsorption strength and identification of decomposition pathways. | Comparing TPD profiles of labeled and unlabeled compounds can reveal kinetic isotope effects in desorption or reaction steps. |
Deuterated Biphenyl Derivatives as Precursors for Complex Research Compounds
Biphenyl and its derivatives are important structural motifs in many functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. The synthesis of complex molecules containing a biphenyl core often relies on cross-coupling reactions, such as the Suzuki or Stille reactions.
Deuterated biphenyl derivatives, including this compound, can serve as valuable precursors in the synthesis of more complex, isotopically labeled molecules. These labeled end-products are crucial for a variety of applications, particularly in pharmaceutical research and development. For example, incorporating deuterium at specific, non-exchangeable sites in a drug molecule can alter its metabolic profile. This is because the C-D bond is stronger than the C-H bond, potentially slowing down metabolic pathways that involve the cleavage of that bond. This strategy, known as "deuterium-reinforced" drug design, can lead to drugs with improved pharmacokinetic properties, such as a longer half-life.
The synthesis of a complex deuterated molecule using this compound as a precursor would typically involve functionalizing the biphenyl core. For instance, a bromo or iodo group could be introduced onto one of the phenyl rings, which can then participate in a palladium-catalyzed cross-coupling reaction to build a more elaborate structure. The D3-methyl group remains as a stable isotopic label within the final product, enabling its use in metabolic studies or as an internal standard for mass spectrometry-based quantification. The use of such precursors is a key strategy in creating the next generation of complex research compounds and therapeutic agents. uni-bayreuth.demdpi.comnih.gov
Future Research Directions and Emerging Methodologies
Advancements in Stereoselective Deuteration Techniques for Biphenyls
The precise, three-dimensional placement of deuterium (B1214612) atoms within a molecule (stereoselectivity) is a critical frontier in synthetic chemistry. For biphenyls, a class of compounds prevalent in pharmaceuticals and organic materials, achieving high stereoselectivity in deuteration opens new avenues for research. acs.org
Future advancements are focused on developing more efficient and versatile catalytic systems. Researchers are moving beyond traditional methods, which often require harsh conditions, towards strategies that offer greater control and broader applicability. researchgate.net Key areas of development include:
Transient Directing Groups: This strategy utilizes a temporary functional group to guide a metal catalyst to a specific C-H bond for deuteration. uni-rostock.de This approach has been successfully applied in manganese-catalyzed C-H activation, enabling high selectivity in the deuteration of aromatic compounds. uni-rostock.de Ruthenium-catalyzed systems using this strategy can achieve various labeling patterns on ketones by adjusting reaction conditions. uni-rostock.de
Ligand Development: The ligands coordinated to a metal catalyst play a crucial role in its activity and selectivity. Recent work has shown that by modifying ligands, such as in iridium-based catalysts, it is possible to direct deuteration to specific positions even in complex molecules with multiple potential reaction sites. acs.orguni-rostock.de For example, catalysts with electron-rich phosphine (B1218219) ligands like JohnPhos have shown high efficiency for deuterating specific positions on heterocyclic aromatic compounds. nih.gov
In Silico Catalyst Screening: Computational methods are increasingly used to predict the efficacy of potential catalysts before they are synthesized in the lab. acs.org This accelerates the discovery of new catalytic systems with improved properties for stereoselective deuteration. acs.org
These advancements promise to make complex deuterated biphenyls and other aromatics more accessible, facilitating deeper mechanistic studies and the development of novel isotopically-labeled standards and materials. acs.orguni-rostock.de
Integration of Deuterated Probes in Multi-Omics and Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems as a whole. This requires a holistic view, often achieved by integrating data from various "omics" fields, such as metabolomics (the study of metabolites) and proteomics (the study of proteins). nih.gov Deuterated compounds, including deuterated biphenyls, are becoming indispensable tools in this integrative approach. nih.gov
Deuterated molecules serve as ideal internal standards in mass spectrometry-based omics studies. texilajournal.comthalesnano.comscioninstruments.com When a known quantity of a deuterated standard (like 4-Methyl-D3-diphenyl) is added to a biological sample, it behaves almost identically to its non-deuterated counterpart during extraction and analysis. scioninstruments.comclearsynth.com However, its increased mass allows it to be distinguished by the mass spectrometer. clearsynth.com This allows for precise quantification of the target analyte and compensates for variations in sample preparation and instrument response, a critical challenge in complex biological matrices. texilajournal.comclearsynth.com
Emerging applications are moving beyond simple quantification:
Metabolic Flux Analysis: By introducing deuterated precursors like deuterium oxide (D2O) into a biological system, researchers can trace the movement of atoms through metabolic pathways. nih.govnih.gov This "fluxomics" approach provides dynamic information about metabolic rates and network responses, which is a significant leap from the static snapshot provided by traditional omics. nih.gov
Integrated Multi-Omics Studies: Researchers are now performing parallel "quadra-omics" analyses (metabolomics, proteomics, lipidomics, and transcriptomics) on the same samples to build comprehensive models of disease states. nih.gov In these studies, deuterated standards are crucial for ensuring the quality and accuracy of the data across different analytical platforms, enabling meaningful integration. nih.govmdpi.comoup.combiologists.com
Stable Isotope Labeling (SIL) Workflows: Novel workflows use mixtures of labeled and unlabeled samples to improve the identification of metabolites and create internal standards for the entire metabolome, significantly enhancing the power of untargeted metabolomics. d-nb.infonih.govresearchgate.net
The integration of deuterated probes is helping to unravel the molecular underpinnings of complex diseases like diabetes and cancer, offering insights that would be unattainable with any single omics approach alone. nih.govmdpi.com
Development of Novel Analytical Platforms Enhanced by Isotopic Labeling
The utility of deuterated compounds is intrinsically linked to the power of the analytical platforms used to detect them. As such, advancements in both areas are mutually reinforcing. The development of novel analytical techniques is unlocking new ways to leverage isotopic labeling for enhanced sensitivity and specificity.
High-resolution mass spectrometry (HRMS) is at the forefront of this evolution. tandfonline.com When coupled with liquid chromatography (LC-MS), HRMS can separate and identify thousands of compounds in a single analysis, distinguishing between labeled and unlabeled molecules with high precision. nih.gov The use of deuterated internal standards in LC-MS/MS is a well-established method for improving accuracy in quantitative analysis. cerilliant.comnih.gov
Future developments in this area focus on:
Improved Ionization Techniques: New methods for generating ions in the mass spectrometer aim to reduce fragmentation and matrix effects—where other molecules in a complex sample interfere with the signal of the analyte. clearsynth.com Deuterated standards are critical for diagnosing and correcting these effects. clearsynth.com
Advanced Data Processing: Sophisticated software is being developed to automatically process the vast datasets generated by modern mass spectrometers. nih.gov For instance, the R package mzMatch-ISO is designed specifically to annotate and quantify data from stable isotope labeling experiments, facilitating metabolic flux analysis. nih.govresearchgate.net
Single-Cell Metabolomics: A major goal is to push the limits of detection to analyze the metabolic content of individual cells. acs.org Techniques like nanostructure imaging mass spectrometry (NIMS) and various micro-scale capillary electrophoresis-mass spectrometry methods are being explored. acs.org Isotopic labeling will be essential in these ultra-sensitive applications to ensure accurate identification and quantification.
These analytical advancements will enable researchers to ask more detailed questions about biological systems, from tracking drug metabolites to understanding the metabolic heterogeneity within a population of cells.
Exploration of Deuterium Isotope Effects in Advanced Materials Science
The replacement of hydrogen with deuterium can alter a molecule's properties due to the kinetic isotope effect (KIE), a phenomenon where the heavier deuterium atom causes C-D bonds to be stronger and break more slowly than C-H bonds. unam.mxaip.orgprinceton.edu While long used to study reaction mechanisms, the KIE is now being actively exploited to design advanced materials with enhanced properties. researchgate.netrsc.org
The field of polymer science has a long history of using deuteration to investigate polymer structure and dynamics via neutron scattering. ornl.govresearchgate.netacs.orgsci-hub.se The different scattering properties of hydrogen and deuterium allow researchers to "see" parts of a polymer chain or blend that would otherwise be invisible. ornl.govacs.org
Emerging research is exploring how deuteration can directly improve material performance:
Organic Light-Emitting Diodes (OLEDs): In OLEDs, a major degradation pathway involves the breaking of C-H bonds in the organic host materials. rsc.org Replacing these labile C-H bonds with stronger C-D bonds has been shown to dramatically increase the operational lifetime of OLED devices—in some cases by a factor of five—without sacrificing efficiency. rsc.org Recent studies on near-infrared (NIR) OLEDs have shown that deuteration can significantly boost the photoluminescence quantum yield, setting new records for device performance. nih.gov
Enhanced Polymer Stability: The KIE can enhance the thermal and oxidative stability of polymers. resolvemass.ca This increased resistance to degradation is valuable for high-performance applications where materials are subjected to harsh conditions. resolvemass.ca
Controlling Crystal Growth: Recent studies have shown that a strong H/D solvent isotope effect can influence the formation kinetics of inorganic nanocrystals. acs.org This suggests that isotopic substitution could be a novel tool for controlling crystallization processes and tuning the properties of nanomaterials. acs.org
The impact of H/D substitution can also influence ferroelectric, magnetic, and conductive properties of materials, often by inducing subtle changes in crystal structure and hydrogen bonding networks. rsc.org As synthetic methods for precise deuteration become more advanced, the deliberate use of isotope effects is poised to become a key strategy in the rational design of next-generation materials. rsc.org
Q & A
Basic Question: What are the recommended methods for synthesizing and characterizing 4-Methyl-D3-diphenyl in isotopic labeling studies?
Methodological Answer:
Synthesis of deuterated compounds like this compound typically involves catalytic deuteration or isotopic exchange reactions. For example, hydrogen-deuterium (H/D) exchange under controlled conditions (e.g., using deuterated solvents like D₂O or DCl) can replace protons in methyl groups with deuterium . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98% as per industry standards) .
Basic Question: How can researchers validate the purity of this compound for use in kinetic studies?
Methodological Answer:
Purity validation involves:
- Chromatographic techniques : HPLC or GC-MS to detect impurities (<2% threshold).
- Spectroscopic analysis : UV-Vis for absorbance profiles and FT-IR to confirm functional groups.
- Isotopic enrichment assays : Quantitative ²H NMR or isotope ratio mass spectrometry (IRMS) to ensure deuterium enrichment aligns with theoretical values .
Advanced Question: How should researchers address contradictions in spectral data for this compound across different analytical platforms?
Methodological Answer:
Contradictions in spectral data (e.g., NMR shifts or MS fragmentation patterns) may arise from solvent effects, isotopic scrambling, or instrument calibration. To resolve this:
Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography if available).
Standardize conditions : Use identical solvents, temperatures, and calibration standards.
Leverage computational modeling : Density functional theory (DFT) can predict spectral profiles and identify anomalies .
Advanced Question: What experimental design considerations are critical for studying kinetic isotope effects (KIEs) in reactions involving this compound?
Methodological Answer:
KIEs require precise control over:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading to isolate isotopic effects.
- Competitive experiments : Compare reaction rates of deuterated vs. non-deuterated analogs.
- Data normalization : Account for secondary isotope effects using internal standards.
For example, in catalytic hydrogenation, monitor deuterium retention via in-situ MS or isotopic labeling tracers .
Advanced Question: How can researchers optimize the purification of this compound to minimize isotopic dilution?
Methodological Answer:
Isotopic dilution occurs during chromatography or recrystallization. Mitigation strategies include:
- Low-bleed columns : Use HPLC columns with inert stationary phases (e.g., C18 with trifluoroacetic acid-free mobile phases).
- Cryogenic distillation : Separate deuterated isomers based on boiling-point differences.
- Batch consistency : Validate purity after each purification step using deuterium-depleted reference materials .
Advanced Question: What are the best practices for assessing the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should:
Simulate storage environments : Test degradation under light, humidity, and temperature (e.g., 4°C vs. -20°C).
Monitor isotopic integrity : Use accelerated aging tests with periodic ²H NMR/MS analysis.
Compare with non-deuterated analogs : Identify deuterium-specific degradation pathways (e.g., C-D bond cleavage under UV exposure) .
Advanced Question: How can meta-analyses resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition or receptor binding) may stem from assay variability or isotopic effects. Solutions include:
- Systematic review : Aggregate data from peer-reviewed studies using tools like SciFinder or PubChem .
- Dose-response reanalysis : Normalize results to molarity and isotopic enrichment levels.
- In silico docking : Predict binding affinities to reconcile experimental vs. theoretical outcomes .
Advanced Question: What ethical and reproducibility guidelines apply to isotopic labeling studies involving this compound?
Methodological Answer:
- Documentation : Fully disclose synthetic routes, isotopic enrichment levels, and purification steps.
- Data transparency : Share raw spectral files (e.g., .JCAMP-DX for NMR) in supplementary materials.
- Peer validation : Collaborate with independent labs to replicate critical findings, especially KIEs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
